![molecular formula C11H11NO5S B028326 Saccharin N-(2-acetic acid ethyl ester) CAS No. 24683-20-3](/img/structure/B28326.png)
Saccharin N-(2-acetic acid ethyl ester)
Overview
Description
Saccharin N-(2-acetic acid ethyl ester) is a chemical compound with the molecular formula C11H11NO5S . It is also known by other names such as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2 (3H)-yl)acetate and Piroxicam Impurity E .
Synthesis Analysis
The synthesis of saccharin and its derivatives has been reported in various studies . For instance, Ramegowda et al. in 1973 reported the synthesis of different aldehydes from carboxylic acids via reduction of N-acyl saccharin using sodium dihydro bis-(2-methoxyethoxy)aluminate .
Molecular Structure Analysis
The molecular structure of Saccharin N-(2-acetic acid ethyl ester) can be represented by the InChI string InChI=1S/C11H11NO5S/c1-2-17-10 (13)7-12-11 (14)8-5-3-4-6-9 (8)18 (12,15)16/h3-6H,2,7H2,1H3
. The compound has a molecular weight of 269.28 g/mol .
Chemical Reactions Analysis
Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . These include the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .
Scientific Research Applications
Role as a Catalyst
Saccharin and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), have been found to act as catalysts for a wide variety of organic transformations . This application represents a greener and superior catalytic approach for reactions . The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Esterification of Acetic Acid
Saccharin N-(2-acetic acid ethyl ester) has been used in the fast synthesis of acetic acid esters, including methyl acetate, ethyl acetate, n-propyl acetate, and n-butyl acetate . This process is facilitated by a microchannel reactor .
Quality Control in Piroxicam Production
It is also used as an intermediate in the synthesis of other chemical compounds .
Industrial Antimicrobial, Preservative, and Enzyme Inhibitor
The compound is a major industrial antimicrobial, preservative, and enzyme inhibitor . It has outstanding inhibitory effects on the growth of fungi, bacteria, and algae in organic media . This solves a series of problems caused by microbial growth, such as mold, fermentation, spoilage, emulsification, and odor .
Production of Edible Flavors, Dyes, Pharmaceuticals, and Fragrances
Acetic acid esters synthesized with acetic acid and short-chain alcohols, including Saccharin N-(2-acetic acid ethyl ester), can be used in the production of edible flavors, dyes, pharmaceuticals, and fragrances .
Use in Latex Products, Water-Soluble Resins, and Coatings
Developed countries have widely used Saccharin N-(2-acetic acid ethyl ester) in latex products, water-soluble resins, coatings, acrylics, polymers, polyurethane products, photographic washes, papermaking, inks, leather, lubricating oils, and other products .
Future Directions
The use of saccharin and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), in catalysis represents a greener and superior approach for reactions . This suggests potential future directions in the development of efficient green catalysts for the synthesis of various bioactive moieties .
Mechanism of Action
Target of Action
Saccharin N-(2-acetic acid ethyl ester), also known as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, is a derivative of saccharinSaccharin and its derivatives have been reported to act as catalysts in a variety of organic transformations .
Mode of Action
Saccharin and its derivatives are known to act as catalysts in various organic reactions, suggesting that they may interact with their targets to facilitate these reactions .
Biochemical Pathways
Saccharin and its derivatives have been reported to catalyze a wide variety of organic transformations, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26927 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
As a derivative of saccharin, it may share some of saccharin’s properties, including its ability to act as a catalyst in various organic reactions .
properties
IUPAC Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQHUPTHHPHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179412 | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saccharin N-(2-acetic acid ethyl ester) | |
CAS RN |
24683-20-3 | |
Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24683-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saccharin N-(2-acetic acid ethyl ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACCHARIN N-(2-ACETIC ACID ETHYL ESTER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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